5-Bromo-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Description

Introduction to 5-Bromo-1-((2R,3S,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)Tetrahydrofuran-2-yl)Pyrimidine-2,4(1H,3H)-Dione

IUPAC Nomenclature and Structural Identification

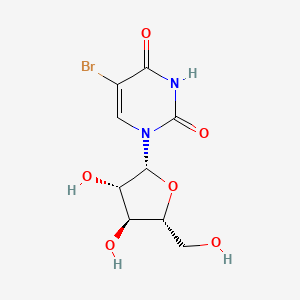

The systematic IUPAC name 5-bromo-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione provides a complete description of the molecule’s atomic connectivity and stereochemistry. Breaking down the name:

- Pyrimidine-2,4(1H,3H)-dione : The heterocyclic base is a uracil derivative with ketone groups at positions 2 and 4.

- 5-Bromo : A bromine atom substitutes the hydrogen at position 5 of the pyrimidine ring.

- (2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl : The ribose sugar moiety in the β-D-ribofuranosyl configuration, critical for RNA compatibility.

Table 1: Structural Components of 5-Bromouridine

| Component | Description |

|---|---|

| Heterocyclic Base | 5-Bromouracil (pyrimidine-2,4-dione with Br at C5) |

| Sugar Moiety | β-D-ribofuranosyl (2R,3S,4S,5R configuration with hydroxyl and hydroxymethyl groups) |

| Glycosidic Bond | β-N1 linkage between ribose C1 and uracil N1 |

The molecular formula C₉H₁₁BrN₂O₆ (molecular weight 323.10 g/mol) confirms its identity as a monobrominated uridine derivative. X-ray crystallography and NMR studies validate the β-D-ribofuranosyl conformation, essential for its function in RNA mimicry.

Historical Context of Brominated Nucleoside Analog Development

Brominated nucleosides emerged in the mid-20th century as tools for probing nucleic acid structure and function. The synthesis of 5-bromouridine in the 1960s coincided with breakthroughs in RNA sequencing and radiolabeling techniques. Key milestones include:

- RNA Labeling : Early studies utilized 5-bromouridine’s bromine atom as a heavy-atom marker for X-ray crystallography and immunocytochemical detection. Its incorporation into RNA enabled visualization of transcriptional activity in live cells via anti-BrdU antibodies.

- Splicing Studies : Wansink et al. demonstrated that substituting uridine with 5-bromouridine in pre-mRNA inhibits splicing, highlighting the importance of unmodified uracil residues in spliceosome recognition.

- Half-Life Measurements : The development of BRIC-seq (5-bromo-uridine immunoprecipitation chase-deep sequencing) allowed precise quantification of RNA stability by tracking bromouridine-labeled transcripts over time.

Parallel advancements in brominated deoxyribonucleosides, such as bromodeoxyuridine (BrdU) , expanded applications to DNA replication studies. However, 5-bromouridine’s RNA specificity made it invaluable for distinguishing transcriptional from post-transcriptional processes.

Positional Isomerism and Stereochemical Considerations

The compound’s biological activity hinges on its precise regiochemistry and stereochemistry:

Positional Isomerism

- Bromine Position : Substitution at pyrimidine C5 (vs. C2 or C6) minimizes steric clashes with the ribose moiety while preserving Watson-Crick base-pairing potential. In contrast, 6-bromopurine nucleosides exhibit distinct reactivity patterns, favoring aromatic substitution reactions at C6.

- Sugar Configuration : The β-D-ribofuranosyl configuration ensures compatibility with RNA polymerases and helicases. α-Anomers or alternative sugar conformations (e.g., 2'-deoxyribose in BrdU) redirect the compound to DNA metabolic pathways.

Stereochemical Integrity

- Ribose Chirality : The (2R,3S,4S,5R) stereochemistry mirrors natural ribose, critical for maintaining RNA’s A-form helix geometry. Alterations at C2 (e.g., 2'-O-methylation) or C3 (e.g., arabinose derivatives) disrupt RNA-protein interactions.

- Conformational Flexibility : The ribose ring adopts a C3'-endo pucker, mimicking the sugar conformation in A-form RNA. This contrasts with DNA’s C2'-endo pucker, underscoring 5-bromouridine’s selectivity for RNA systems.

Table 2: Impact of Structural Modifications on Function

| Modification | Effect on Activity |

|---|---|

| 5-Bromo → 5-Fluoro | Altered base-pairing stability; reduced immunodetection efficiency |

| β-D-ribofuranosyl → α-D | Loss of RNA polymerase incorporation; potential DNA misincorporation |

| C2'-Deoxy (BrdU) | Redirects to DNA replication studies; induces mutagenesis in proliferating cells |

Properties

Molecular Formula |

C9H11BrN2O6 |

|---|---|

Molecular Weight |

323.10 g/mol |

IUPAC Name |

5-bromo-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6+,8-/m1/s1 |

InChI Key |

AGFIRQJZCNVMCW-MNCSTQPFSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)Br |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br |

Origin of Product |

United States |

Biological Activity

5-Bromo-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (commonly referred to as 5-Bromo-uridine) is a pyrimidine derivative with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in the fields of antiviral and anticancer research. This article reviews its biological activity based on diverse research findings and case studies.

The compound has the following chemical properties:

- Molecular Formula : C₉H₁₁BrN₂O₆

- Molecular Weight : 323.10 g/mol

- CAS Number : 957-75-5

The biological activity of 5-Bromo-uridine is primarily attributed to its ability to interfere with nucleic acid metabolism. It acts as an analog of uridine and can be incorporated into RNA, leading to the disruption of RNA synthesis. This mechanism is particularly relevant in viral infections where RNA viruses replicate using host cellular machinery.

Antiviral Activity

Research indicates that 5-Bromo-uridine exhibits antiviral properties against several RNA viruses. For instance:

- Case Study : In vitro studies demonstrated that 5-Bromo-uridine significantly inhibited the replication of the influenza virus in cultured cells. The inhibition was dose-dependent, with IC50 values indicating effective concentrations for therapeutic use .

Anticancer Potential

The compound has also been investigated for its anticancer properties:

- Research Findings : A study reported that 5-Bromo-uridine induces apoptosis in cancer cell lines by activating caspase pathways. The compound was shown to enhance the cytotoxic effects of standard chemotherapeutic agents like cisplatin .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Caspase activation |

| MCF7 (Breast Cancer) | 25 | Synergistic with cisplatin |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 5-Bromo-uridine suggests low oral bioavailability and poor absorption due to its polar nature. Studies indicate:

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that compounds similar to 5-Bromo-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione exhibit antiviral properties. Studies have shown that certain pyrimidine derivatives can inhibit viral replication and may serve as lead compounds for developing antiviral drugs targeting various viruses such as HIV and hepatitis B .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Pyrimidine derivatives are known for their ability to interfere with nucleic acid synthesis and cellular proliferation. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .

Biochemistry

Enzyme Inhibition

5-Bromo-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its interaction with kinases or phosphatases could be explored to understand its role in metabolic regulation and signal transduction .

Biocatalysis

The compound has potential applications in biocatalysis where it could serve as a substrate or cofactor in enzymatic reactions. Its structural analogs have been utilized in the design of biocatalysts for synthetic organic chemistry .

Agricultural Sciences

Plant Growth Regulation

Recent investigations suggest that pyrimidine derivatives can function as plant growth regulators. The compound may influence hormone signaling pathways in plants, promoting growth or enhancing resistance to environmental stresses . This application could be particularly beneficial in sustainable agriculture practices.

Case Study 1: Antiviral Screening

In a study conducted on various pyrimidine derivatives including the compound , researchers found significant antiviral activity against HIV strains. The study utilized cell culture assays to evaluate the efficacy of the compound and reported IC50 values indicative of its potential as a therapeutic agent .

Case Study 2: Cancer Cell Line Analysis

A comprehensive analysis was performed on the effects of this compound on human cancer cell lines. The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests a promising avenue for further research into its use as an anticancer agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Key Observations:

- Solubility : The target compound’s hydroxyl-rich tetrahydrofuran moiety enhances water solubility compared to methyl () or esterified analogs ().

- The 4-amino substituent () may facilitate additional hydrogen bonds, altering target specificity.

- Lipophilicity: Esterification (e.g., 3'-hexanoate in ) or methylation () reduces polarity, favoring passive diffusion across membranes.

Spectroscopic Characterization:

Preparation Methods

Step 1: Preparation of Pyrimidine Core

The pyrimidine ring is synthesized using brominated precursors such as 5-bromouracil. This step involves:

Step 2: Glycosylation Reaction

The tetrahydrofuran moiety is introduced via glycosylation:

Step 3: Deprotection

Deprotection of the sugar moiety is performed to restore hydroxyl groups:

Step 4: Purification

Purification techniques include:

- High-performance liquid chromatography (HPLC) for separating impurities.

- Crystallization or recrystallization methods for obtaining pure solid forms.

Reaction Monitoring

Analytical techniques are employed throughout the synthesis process:

- Nuclear Magnetic Resonance (NMR): Used to confirm structural integrity and monitor reaction progress.

- High-performance Liquid Chromatography (HPLC): Ensures purity and quantifies yield.

Key Reaction Parameters

| Step | Conditions | Key Reagents/Materials | Notes |

|---|---|---|---|

| Bromination | Solvent: Acetonitrile; Temp: ~60°C | N-bromosuccinimide | Selective bromination at C5 |

| Glycosylation | Catalyst: Lewis acid; Temp: ~25°C | Protected tetrahydrofuran derivative | SN1 mechanism |

| Deprotection | Solvent: Methanol; Temp: ~40°C | Mild acid/base | Restores hydroxyl functionality |

| Purification | Column chromatography/HPLC | Silica gel or specialized columns | Achieves >95% purity |

Challenges in Synthesis

Several challenges are associated with synthesizing this compound:

- Ensuring regioselectivity during bromination.

- Avoiding degradation during deprotection steps.

- Achieving high yield while minimizing impurities.

Alternative Synthetic Approaches

Alternative methods may involve enzymatic synthesis or chemoenzymatic approaches:

- Enzymes like nucleoside phosphorylases can catalyze glycosylation under milder conditions.

- These methods reduce harsh chemical usage but may be less scalable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-1-((2R,3S,4S,5R)-tetrahydrofuran-2-yl)pyrimidine-2,4-dione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves regioselective coupling of brominated pyrimidine-dione with protected ribose derivatives. For example, a modified Biginelli reaction using aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) under acidic conditions (e.g., HCl/EtOH) achieves ~72% yield, as demonstrated in dihydropyrimidine synthesis . Key parameters include temperature control (e.g., reflux at 80°C) and stoichiometric ratios of reagents. Post-synthesis, purification via recrystallization (e.g., DMSO) ensures high purity. Confirm yield and regioselectivity using H NMR (e.g., δ 7.20–7.27 ppm for aromatic protons) and elemental analysis (e.g., C, H, N within 0.05% of theoretical values) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- NMR Spectroscopy : H and C NMR to confirm stereochemistry (e.g., δ 5.39 ppm for the CH group in the tetrahydrofuran ring) and bromine substitution .

- Elemental Analysis : Validate empirical formula (e.g., CHNOBr) with ≤0.3% deviation .

- X-ray Crystallography : Resolve absolute configuration, as applied to structurally analogous pyrimidine derivatives (e.g., 5-Bromo-2-[5-(4-nitrophenyl)-3-phenylpyrazol-1-yl]pyrimidine) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C in a desiccator. Avoid exposure to moisture due to hydrolytic sensitivity of the tetrahydrofuran diol moiety. Monitor stability via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. How can researchers address contradictory data regarding regioselectivity in brominated pyrimidine derivatives?

- Methodological Answer : Discrepancies in regioselectivity (e.g., bromine vs. hydroxyl group reactivity) may arise from solvent polarity or catalyst choice. Use computational tools (e.g., DFT calculations) to model transition states and identify dominant pathways. Experimentally, vary solvents (e.g., DMF vs. THF) and employ directing groups (e.g., acetyl protection of hydroxyls) to steer selectivity. Cross-validate results with H-H NOESY NMR to confirm spatial arrangements .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleoside analog synthesis?

- Methodological Answer : Use quantum mechanical methods (e.g., Gaussian 16) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the bromine atom at C5 of the pyrimidine ring shows high electrophilicity (f ≈ 0.15), favoring SNAr reactions. Molecular dynamics simulations can further model solvation effects on reaction rates .

Q. How should researchers resolve discrepancies between theoretical and experimental melting points?

- Methodological Answer : Differences may stem from polymorphism or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. Recrystallize using alternative solvents (e.g., ethanol/water vs. DMSO) and compare melting ranges. For purity, use mass spectrometry (ESI-MS) to detect trace impurities (e.g., dehydrohalogenation byproducts) .

Q. What mechanistic insights explain the compound’s instability under basic conditions?

- Methodological Answer : The tetrahydrofuran ring’s vicinal diols are prone to β-elimination under basic conditions. Monitor degradation via LC-MS: observe m/z peaks corresponding to dehydration products (e.g., loss of HO, Δm/z = 18). Stabilize the compound by buffering reactions at pH 6–7 or using non-nucleophilic bases (e.g., LiCO) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to GHS Category 2 guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (STOT SE 3 classification).

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Application in Drug Discovery

Q. How can this compound serve as a precursor for antiviral nucleoside analogs?

- Methodological Answer : The bromine atom allows Suzuki coupling to introduce aryl groups for bioactivity modulation. For example, replace Br with adenine via palladium-catalyzed cross-coupling to mimic adenosine analogs. Assess antiviral activity using cell-based assays (e.g., inhibition of RNA-dependent RNA polymerase in coronaviruses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.